spirosol-5-en-3-ol
Description
Properties
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVISVAMQJWJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871610 | |
| Record name | Solauricidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
| Record name | Solasodine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Solasodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER, SOL IN DIOXANE | |
| Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-497 | |
| Record name | SOLASODINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM | |
CAS No. |
126-17-0, 1415-77-6 | |
| Record name | solasodine | |
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| Record name | solasodine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Solauricidine | |
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| Record name | Solasodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.341 | |
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| Record name | SOLASODINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Solasodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200-202 °C, 200 - 201 °C | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |
| Record name | SOLASODINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Details | The Merck Index. 9th ed. Rahway, New Jersey: Merck & Co., Inc., 1976., p. 1124 | |
| Record name | Solasodine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035282 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Natural Occurrence and Ecological/biological Sources of Spirosol 5 En 3 Ol
Distribution across Plant Genera and Species
The distribution of spirosol-5-en-3-ol is not uniform across all plant life. It is most characteristically associated with the Solanaceae family, though its presence has been identified in other families as well.
The Solanaceae, or nightshade family, is the most significant and well-documented source of this compound. encyclopedia.pub This large and diverse family, which includes economically important plants like potatoes and tomatoes, is rich in steroidal alkaloids. wikipedia.org The compound has been isolated from a wide array of Solanum species. nih.gov
Research has confirmed the presence of this compound in numerous species within this genus, including, but not limited to, Solanum aculeastrum, Solanum aviculare, Solanum carolinense, Solanum incanum, Solanum khasianum, Solanum laciniatum, Solanum lycocarpum, Solanum melongena (eggplant), Solanum nigrum (black nightshade), Solanum pubescens, Solanum sisymbriifolium, Solanum surattense, Solanum torvum, Solanum trilobatum, Solanum viarum, and Solanum xanthocarpum. nih.govresearchgate.netrjptonline.orgprota4u.orgresearchgate.netcymitquimica.comgreenpharmacy.info Even common food sources such as Solanum lycopersicum (tomato) and Solanum tuberosum (potato) are known to contain this alkaloid. wikipedia.orgcymitquimica.com
Table 1: Documented Occurrences of this compound in the Solanaceae Family| Species | Common Name | Reference |
|---|---|---|
| Solanum aculeastrum | Soda Apple, Goat Apple | ajol.info |
| Solanum anguivi | Forest Bitterberry | rjptonline.org |
| Solanum aviculare | Kangaroo Apple | rjptonline.org |
| Solanum carolinense | Carolina Horsenettle | nih.gov |
| Solanum incanum | Thorn Apple | prota4u.org |
| Solanum khasianum | Khasia Berry | researchgate.net |
| Solanum lycopersicum | Tomato | wikipedia.orgnih.gov |
| Solanum nigrum | Black Nightshade | nih.govwikipedia.org |
| Solanum pubescens | - | greenpharmacy.info |
| Solanum sisymbriifolium | Sticky Nightshade | phytojournal.comijcmas.com |
| Solanum torvum | Turkey Berry | phytojournal.comfund-romuloraggio.org.ar |
| Solanum tuberosum | Potato | wikipedia.orgcymitquimica.com |
| Solanum viarum | Tropical Soda Apple | ijcmas.comresearchgate.net |
| Solanum xanthocarpum | Yellow-berried Nightshade | researchgate.net |
While the Solanaceae family is the primary source, this compound and its glycosides have also been reported in the Liliaceae (lily) family. mdpi.com This indicates a broader, though less concentrated, distribution of this steroidal alkaloid in the plant kingdom. The presence of related steroidal compounds across various monocotyledonous families like Liliaceae suggests shared biosynthetic pathways. researchgate.netwikipedia.org
Solanaceae Family: Key Source Organisms
Accumulation and Localization within Plant Tissues and Organs
The concentration and localization of this compound within a plant are not uniform and can vary significantly depending on the species, the developmental stage of the plant, and the specific organ. nih.gov Generally, steroidal glycoalkaloids accumulate in various parts of the plant, including the leaves, roots, fruits, and tubers. encyclopedia.pubmdpi.com
In Solanum nigrum, for example, steroidal alkaloids are found in the fruits, stems, leaves, and roots. nih.gov The highest concentration is often found in the unripe green berries, which decreases as the fruit matures. wikipedia.orgphcogrev.com Similarly, in Solanum sisymbriifolium, the fruits are a significant source of the compound. ijcmas.com Studies on Solanum viarum have identified this compound as a major compound in the root extract. researchgate.netscielo.br Research on Solanum aculeastrum has led to the isolation of its glycosides from the root bark. ajol.info
A quantitative analysis of several wild Solanum species revealed varying concentrations of solasodine (B1681914) in the fruits, with S. sisymbrifolium showing the highest concentration (0.494 mg/g) and S. incanum the lowest (0.341 mg/g) among the tested species. phytojournal.com Another study on Solanum pubescens detected the highest percentage of solasodine in the hydro-alcoholic extract of the leaves (1.857%). greenpharmacy.info
Table 2: Concentration of this compound (Solasodine) in Various Solanum Species| Species | Plant Part Analyzed | Concentration (mg/g dry weight) | Reference |
|---|---|---|---|
| Solanum sisymbriifolium | Fruits | 0.494 | phytojournal.com |
| Solanum nigrum | Fruits | 0.472 | phytojournal.com |
| Solanum vellosum | Fruits | 0.465 | phytojournal.com |
| Solanum surattense | Fruits | 0.446 | phytojournal.com |
| Solanum verbascifolium | Fruits | 0.416 | phytojournal.com |
| Solanum torvum | Fruits | 0.396 | phytojournal.com |
| Solanum diphyllum | Fruits | 0.356 | phytojournal.com |
| Solanum incanum | Fruits | 0.341 | phytojournal.com |
Ethnobotanical Context as a Basis for Scientific Inquiry
The historical use of plants in traditional medicine has frequently provided a foundation for modern phytochemical and pharmacological research. Many species of the Solanum genus have a long history of use in ethnobotany for their medicinal properties. mdpi.com For instance, Solanum nigrum is a widely utilized plant in oriental medicine and has been traditionally used to treat a variety of ailments. wikipedia.orgnih.gov In India, the boiled extracts of its leaves and berries are used for liver-related conditions. wikipedia.org
The ethnobotanical uses of these plants are often linked to their rich content of bioactive secondary metabolites, including steroidal alkaloids like this compound. mdpi.com The traditional application of Solanum incanum for treating sore throats, stomach-aches, and skin infections points to the presence of biologically active compounds. prota4u.org Similarly, the use of Solanum aculeastrum berries in traditional Kenyan medicine to treat jigger wounds and gonorrhea prompted chemical investigation of the plant, leading to the isolation of steroidal alkaloid glycosides. ajol.info The use of Solanum species in traditional remedies for conditions like epilepsy has also been linked to the presence of solasodine. researchgate.net This connection between traditional knowledge and phytochemical composition underscores the importance of ethnobotany in guiding the scientific exploration of natural products. frontiersin.org
Iii. Biosynthesis and Metabolic Pathways of Spirosol 5 En 3 Ol
Precursor Compounds and Metabolic Origins
The biosynthetic journey to spirosol-5-en-3-ol begins with cholesterol. repec.orgnih.govresearchgate.net This C27 sterol serves as the fundamental building block for a class of nitrogen-containing secondary metabolites known as steroidal (glyco)alkaloids (S(G)As). mdpi.comkobe-u.ac.jp These compounds, primarily found in the Solanaceae family, are characterized by a C27 cholestane (B1235564) skeleton. mdpi.com The pathway from cholesterol involves a series of modifications, including hydroxylations and the introduction of a nitrogen atom, to form the characteristic spirosolane (B1244043) aglycone structure, of which this compound is a parent compound. kobe-u.ac.jpencyclopedia.pub The entire class of these metabolites, which includes spirosolanes, solanidanes, and verazines, originates from this shared steroidal framework. mdpi.comencyclopedia.pub
Enzymatic Steps and Key Enzymes in Biosynthesis
The conversion of cholesterol into this compound and its subsequent glycosylated forms is orchestrated by a suite of specialized enzymes. Early steps in the pathway are catalyzed by cytochrome P450 monooxygenases and aminotransferases, which modify the cholesterol backbone. kobe-u.ac.jp Following the formation of the aglycone, the pathway involves crucial activities from glycosyltransferases and dioxygenases that determine the final structure and classification of the resulting alkaloid.
Glycosylation, the attachment of sugar moieties to the aglycone, is a critical step that significantly enhances the chemical diversity and biological activity of these compounds. researchgate.net This process is primarily carried out by UDP-dependent glycosyltransferases (UGTs). researchgate.net Research has identified specific UGTs in Solanum species that act on spirosolane aglycones. For instance, a glucosyltransferase from Solanum aculeatissimum, known as SaGT4A, has been shown to glucosylate steroidal alkaloids. nih.govresearchgate.net In eggplant (Solanum melongena), a UDP-glucose:solasodine (B1681914) glucosyltransferase catalyzes the glucosylation of solasodine, a compound structurally identical to this compound. bibliotekanauki.pl Similarly, a glycosyltransferase from potato (Solanum tuberosum), StSGT, exhibits activity towards these steroidal compounds, although it shows a preference for UDP-galactose as the sugar donor. nih.govresearchgate.net Kinetic studies suggest that the subsequent conversion of the spirosolane skeleton to the solanidane (B3343774) type occurs after the initial glycosylation at the C-3 hydroxyl group of the aglycone. nih.gov
| Enzyme | Source Organism | Function | Preferred Substrate/Donor |
|---|---|---|---|
| SaGT4A | Solanum aculeatissimum | Glucosylates steroidal alkaloids | UDP-glucose |
| StSGT | Solanum tuberosum (Potato) | Glycosylates steroidal compounds | UDP-galactose |
| UDPGlc:solasodine glucosyltransferase | Solanum melongena (Eggplant) | Glucosylates solasodine | UDP-glucose |
Dioxygenases play a pivotal role in the metabolic fate of this compound derivatives. A key enzyme in this process is a 2-oxoglutarate dependent dioxygenase called DPS (Dioxygenase for Potato Solanidane synthesis). repec.orgkobe-u.ac.jpeurekalert.org DPS is responsible for the catalytic conversion of spirosolane-type glycoalkaloids into solanidane-type structures through a ring-rearrangement initiated by C-16 hydroxylation. repec.orgnih.gov This enzymatic step is the primary reason for the accumulation of toxic solanidanes, such as α-solanine, in potatoes. kobe-u.ac.jp In contrast, tomatoes possess a different dioxygenase, 23DOX, which metabolizes the spirosolane α-tomatine into a non-toxic form as the fruit ripens, highlighting the diverse roles of these enzymes. kobe-u.ac.jp Another dioxygenase, St16DOX, acts earlier in the pathway, catalyzing the 16α-hydroxylation of a cholesterol derivative, which is a preliminary step for forming the eventual ring structures. kobe-u.ac.jp
Glucosyltransferases and Glycosidase Activities
Diversification of Spirosolane and Solanidane Pathways
The biosynthesis of steroidal glycoalkaloids (SGAs) from cholesterol represents a branching pathway that leads to two major classes of compounds: spirosolanes and solanidanes. repec.orgkobe-u.ac.jp this compound is the aglycone for spirosolane-type SGAs, such as α-tomatine found in tomatoes. kobe-u.ac.jpeurekalert.org The solanidane pathway, which produces toxins like α-solanine and α-chaconine in potatoes, diverges from the spirosolane pathway. repec.orgkobe-u.ac.jp
This critical divergence is attributed to the evolution of the DPS enzyme. nih.goveurekalert.org In potatoes, DPS actively converts spirosolane precursors into solanidanes. repec.orgkobe-u.ac.jp Experiments using genome editing to disrupt the DPS gene in potato plants resulted in a significant reduction of solanidanes and a corresponding accumulation of spirosolanes. kobe-u.ac.jpeurekalert.org Conversely, feeding a spirosolane compound to the modified potato resulted in its conversion to the corresponding solanidane, confirming the enzyme's function. kobe-u.ac.jpeurekalert.org While tomatoes possess a gene homologous to DPS, it is not expressed, which explains why they accumulate spirosolanes instead of converting them. researchgate.net This evolutionary divergence of a single enzyme is a key factor contributing to the chemical diversity of specialized metabolites within the Solanaceae family. repec.orgnih.gov
| Pathway | Key Enzyme | Primary Product Class | Example Compound | Example Plant |
|---|---|---|---|---|
| Spirosolane | (DPS gene not expressed) | Spirosolanes | α-Tomatine | Tomato (Solanum lycopersicum) |
| Solanidane | DPS (Dioxygenase for Potato Solanidane synthesis) | Solanidanes | α-Solanine | Potato (Solanum tuberosum) |
Regulation of Biosynthesis and Production in Plant Systems
The production of this compound and its derivatives is tightly regulated by both genetic and external factors. mdpi.com The expression levels of the biosynthetic genes, particularly those encoding key enzymes like DPS, are a primary control point that dictates the type and quantity of alkaloids produced. eurekalert.org
The accumulation of steroidal glycoalkaloids is significantly influenced by environmental stressors. dergipark.org.tr Factors such as temperature, light conditions, and water availability can alter the production of these secondary metabolites. mdpi.comresearchgate.net Drought stress, in particular, has been observed to cause a substantial increase in steroid alkaloids in potato plants. oup.com This response is thought to be a consequence of metabolic shifts under stress; when stomata close to conserve water, CO2 uptake is reduced, leading to an oversupply of reducing power (NADPH) that gets channeled into the synthesis of reduced compounds like alkaloids. oup.com
Studies on different potato cultivars have shown that combined stresses, such as cool temperatures with waterlogging or warm temperatures with drought, can lead to elevated glycoalkaloid concentrations. researchgate.net Similarly, salt stress has been shown to enhance the accumulation of alkaloids, including solasodine, in plants like Solanum nigrum. ijsr.netresearchgate.net These findings indicate that the biosynthesis of this compound derivatives is an adaptive response, with production often increasing when the plant is subjected to adverse growing conditions. dergipark.org.tr
Biotechnological Approaches for Enhanced Production
The production of this compound and its glycosides from natural plant sources is often limited by factors such as slow plant growth, low yields, and variability due to geographical and environmental conditions. nih.gov To overcome these limitations and meet the demand for this valuable steroidal alkaloid, various biotechnological strategies have been developed. These approaches aim to enhance production in a controlled and sustainable manner, primarily through plant cell and tissue culture systems. nih.govresearchgate.net
Plant In Vitro Cultures as a Production Platform
Plant in vitro cultures, often referred to as "plant cell factories," present a promising alternative to conventional agricultural methods for producing complex secondary metabolites like this compound. nih.gov This technology involves growing plant cells, tissues, or organs (such as hairy roots) in a sterile, controlled environment on a nutrient medium. nih.gov Studies have shown that vegetative parts of in vitro grown Solanum plants can accumulate comparable or even higher levels of metabolites than field-grown plants that are much older. researchgate.net This makes in vitro systems an attractive platform for upscaling production and applying further enhancement techniques like elicitation and precursor feeding. researchgate.net
A common strategy is the establishment of a two-stage culture system. In the first stage, the culture conditions are optimized for rapid cell growth and biomass accumulation. In the second stage, the cells are transferred to a production medium designed to stimulate the biosynthesis of the desired secondary metabolites, as primary metabolite precursors become more available for this purpose. nih.gov
Elicitation Strategies
Elicitation is one of the most effective and widely used biotechnological tools for boosting the production of secondary metabolites in plant cell cultures. nih.govfrontiersin.org Elicitors are compounds that, when introduced in small amounts to the culture, trigger defense responses and stimulate the plant's secondary metabolism. nih.govnih.gov These can be broadly categorized as biotic (of biological origin) or abiotic (of non-biological origin). nih.gov
Biotic Elicitors : These include components from microorganisms like fungi and bacteria. For instance, culture filtrates from Trichoderma reesei and Bacillus tequilensis have been successfully used as elicitors in Solanum viarum cultures to enhance the production of glycoalkaloids, of which this compound (solasodine) is the aglycone. researchgate.net
Abiotic Elicitors : This category includes physical factors and chemical compounds such as methyl jasmonate, salicylic (B10762653) acid, and salts of heavy metals. nih.govfrontiersin.org
Research on Solanum viarum has demonstrated the significant impact of microbial-based elicitors on both biomass and glycoalkaloid yield. The timing of elicitor application is also crucial; for example, adding the elicitor on the 25th day of a 50-day culture cycle was found to be highly effective. researchgate.net The findings from this research highlight the potential of elicitation for significantly increasing the output of this compound from plant cultures. researchgate.net
Table 1: Effect of Microbial Elicitors on Glycoalkaloid Yield in Solanum viarum Culture
| Elicitor | Concentration | Application Day | Harvest Day | Biomass Growth Index (GI) | Glycoalkaloid Yield (mg/DW plant⁻¹) |
| Trichoderma reesei filtrate | 3% | 25 | 50 | 11.65 | 2.54 |
| Bacillus tequilensis filtrate | 3% | 25 | 50 | - | Significantly increased |
Data sourced from a study on growth and phytochemical changes in Solanum viarum. researchgate.net The table shows the optimal results achieved.
Advanced Biotechnological Strategies
Beyond elicitation, more advanced metabolic engineering techniques are being explored to further enhance the production of valuable alkaloids. nih.govrsc.org These strategies involve the genetic modification of the plant cells or microorganisms to optimize the metabolic pathways leading to the target compound. nih.gov Key approaches include:
Overexpression of Key Genes : Increasing the expression of genes that code for rate-limiting enzymes in the this compound biosynthetic pathway can help to increase the metabolic flux towards the final product. phcogrev.com
Transcription Factor Engineering : Overexpressing specific transcription factors, such as PsWRKY in the opium poppy, has been shown to simultaneously upregulate multiple genes in an alkaloid biosynthetic pathway, leading to a significant increase in production. frontiersin.org A similar principle could be applied to the biosynthesis of spirosolane alkaloids.
Precursor Feeding : Supplying the plant culture with an abundance of precursor molecules that are early in the biosynthetic pathway can also increase the yield of the final product. phcogrev.com
These cutting-edge biotechnological tools offer powerful and diverse options for systematically improving the synthesis of this compound, moving towards commercially viable and sustainable production systems. rsc.orgphcogrev.com
Iv. Advanced Methodologies for Isolation, Characterization, and Analysis of Spirosol 5 En 3 Ol
Research-Oriented Extraction and Purification Protocols
The isolation of spirosol-5-en-3-ol, often referred to as solasodine (B1681914), from plant materials, primarily from various Solanum species, involves multi-step extraction and purification protocols. medcraveonline.comresearchgate.net The initial step typically involves the extraction of the glycoalkaloid precursors, such as solasonine (B1682107) and solamargine (B1681910), from the plant matrix. medcraveonline.com
A common approach begins with the exhaustive extraction of dried and powdered plant material (e.g., fruits, leaves) with aqueous ethanol (B145695) at room temperature. researchgate.netscielo.br The resulting extract is then concentrated to remove the ethanol, and the remaining aqueous solution is partitioned with a solvent like chloroform (B151607) to separate different classes of compounds. scielo.br
To obtain the aglycone this compound, acid hydrolysis of the glycoalkaloids is necessary. researchgate.netepharmacognosy.com This is a critical step where the sugar moieties are cleaved from the steroidal backbone. A "one-pot" process combining direct acid hydrolysis of the glycosides in the plant material with in-situ extraction of the liberated aglycones has been developed. researchgate.net This method utilizes a two-phase system of aqueous mineral acid (like hydrochloric acid) and a water-immiscible organic solvent (such as toluene), which upon heating, facilitates both hydrolysis and extraction. researchgate.net After hydrolysis, the mixture is neutralized or made alkaline, and the this compound is extracted into the organic phase. researchgate.net
Further purification is often achieved through chromatographic techniques. Vacuum liquid chromatography (VLC) and column chromatography over silica (B1680970) gel are frequently employed to separate this compound from other co-extracted compounds. scielo.brtandfonline.com Crystallization from solvents like methanol (B129727) can yield the pure compound as hexagonal plates. epharmacognosy.com
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of this compound. These techniques provide detailed information about the molecule's atomic connectivity and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the structural elucidation of this compound. scielo.brresearchgate.net The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its complex steroidal framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to specific protons within the molecule. For instance, the olefinic proton at C-6 typically appears as a multiplet. The proton at C-3, attached to the carbon bearing the hydroxyl group, also shows a characteristic multiplet. The various methyl groups (C-18, C-19, C-21, C-27) appear as singlets or doublets at distinct chemical shifts, aiding in the confirmation of the steroidal skeleton. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the double bond (C-5 and C-6), the carbon attached to the hydroxyl group (C-3), and the spiroketal carbon (C-22) all have characteristic chemical shifts. scielo.brresearchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitively assigning all proton and carbon signals and establishing the connectivity of the entire molecule. researchgate.net
Below is a table summarizing representative ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-3 | ~71.0 |
| C-5 | ~141.0 |
| C-6 | ~121.0 |
| C-22 | ~98.0 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. carlroth.comrsc.org
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. nist.gov
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a characteristic pattern. The molecular ion peak [M]⁺ for this compound is observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₂₇H₄₃NO₂). nist.govnih.gov Key fragment ions observed in the EI-MS spectrum provide structural clues. For example, a prominent peak at m/z 114 is characteristic of the spirosamine side chain, resulting from the cleavage of the C-20/C-22 and C-16/O bonds.
Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS), is a softer ionization technique that typically produces the protonated molecule [M+H]⁺. nih.govmassbank.jpmassbank.eu In MS/MS experiments, the [M+H]⁺ ion is isolated and fragmented to produce a series of product ions, which are diagnostic for the structure of the parent molecule. massbank.eumassbank.eu
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for both the purification of this compound and its quantitative analysis in complex mixtures such as plant extracts.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and related steroidal alkaloids. researchgate.net Reversed-phase HPLC, typically using a C18 column, is the most common mode of separation. core.ac.uksqu.edu.omresearchgate.net
The mobile phase composition is a critical parameter for achieving good separation. Isocratic elution with a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as ammonium (B1175870) dihydrogen phosphate (B84403) or formic acid solution) is often employed. core.ac.uksqu.edu.omresearchgate.net The pH of the buffer and the column temperature can be adjusted to optimize the separation and peak shape. core.ac.uk For instance, a mobile phase consisting of methanol and a KH₂PO₄ buffer (pH 2.5) in a 75:25 (v/v) ratio has been successfully used for the isocratic elution of solasodine. researchgate.net Detection is commonly performed using a UV detector, with the detection wavelength typically set around 205 nm. researchgate.net
The table below shows an example of HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase | Methanol:KH₂PO₄ buffer (pH 2.5) (75:25 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 205 nm |
Source: researchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry
For enhanced separation efficiency, speed, and sensitivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice for the analysis of this compound and other steroidal alkaloids. frontiersin.orgresearchgate.netnih.gov UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and higher resolution compared to conventional HPLC. frontiersin.orgsigmaaldrich.com
The coupling of UHPLC with a tandem mass spectrometer (often a triple quadrupole) provides exceptional selectivity and sensitivity for quantification. nih.govnih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This high degree of specificity allows for accurate quantification even in complex biological matrices. frontiersin.org
A typical UHPLC-MS/MS method would involve a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to improve ionization. frontiersin.orgsigmaaldrich.com The use of UHPLC-MS/MS has been validated for the quantification of steroidal alkaloids in various plant materials and food products. frontiersin.orgresearchgate.netnih.gov
The following table outlines typical parameters for a UHPLC-MS/MS analysis.
| Parameter | Condition |
| Column | Ethylene bridged hybrid (BEH) C18 (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) - Multiple Reaction Monitoring (MRM) |
Source: frontiersin.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like many steroidal alkaloids, has low volatility and is thermally labile, making its direct analysis by GC challenging. To overcome these limitations, derivatization is a necessary prerequisite. This process involves chemically modifying the analyte to increase its volatility and thermal stability.
For this compound, the most common derivatization technique is trimethylsilylation. This involves reacting the hydroxyl groups of the molecule with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilylimidazole (TMSI), to form trimethylsilyl (B98337) (TMS) ethers. Research has shown that solasodine typically forms a di-TMS derivative. scuticaria.com This derivatization not only enhances volatility but also produces characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation.
The GC-MS analysis of the di-TMS derivative of this compound reveals specific mass spectral data. The mass spectrum is characterized by a molecular ion peak and several key fragment ions that are indicative of the spirosolane (B1244043) structure. For instance, a base peak at an m/z of 125 is often observed, which is characteristic of the silylated nitrogen-containing ring structure. scuticaria.com Furthermore, the mass spectrum of the di-TMS derivative of solasodine can show a molecular ion [M]⁺ or related ions such as [M+2H]⁺ at m/z 559. scuticaria.com The differentiation between silylated solasodine and its saturated analogue, tomatidine (B1681339), can be achieved by observing their distinct base peak fragments at m/z 417 and m/z 419, respectively, which is a result of the presence of the double bond in the C5-6 position of solasodine. nih.govacs.orgacs.org
| Derivative | Key Fragment Ion (m/z) | Relative Abundance | Interpretation of Fragment |
|---|---|---|---|
| Di-TMS-Spirosol-5-en-3-ol | 559 [M+2H]⁺ | Variable | Quasi-molecular ion of the di-TMS derivative. scuticaria.com |
| 417 | High | Base peak fragment, characteristic for silylated solasodine, indicating the C5-6 double bond. nih.govacs.orgacs.org | |
| 125 | High | Often the base peak, representing the silylated nitrogen-containing ring F. scuticaria.com | |
| Additional fragments | Variable | Other fragments arising from the steroidal backbone. |
Quantitative Analysis Strategies for Research Purity and Yield
Accurate quantification of this compound is paramount for determining its purity in isolated samples and calculating the yield from extraction or synthesis processes. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely employed and validated techniques for this purpose. These methods offer high precision, accuracy, and sensitivity, allowing for the reliable determination of this compound concentrations in various samples.
Validated reversed-phase HPLC (RP-HPLC) methods are commonly used for the routine quantification of solasodine. scuticaria.comnih.gov These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. Detection is often performed using a UV detector at a wavelength where solasodine exhibits significant absorbance, such as 205 nm. nih.govgreenpharmacy.info The method is validated according to ICH guidelines, establishing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
For more complex matrices or when higher sensitivity is required, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. An electrospray ionization (ESI) source is typically used in the positive ion mode, and quantification is achieved using selective ion monitoring (SIM) or multiple reaction monitoring (MRM). For solasodine, the target ion is often its protonated molecule [M+H]⁺ at m/z 414. hmdb.ca
The development and validation of these quantitative methods are critical for ensuring the reliability of research findings. Key validation parameters are meticulously determined and reported to demonstrate the method's suitability for its intended purpose.
| Analytical Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC-UV | 1 - 25 | 0.2 | 0.7 | 80.9 - 102.5 | < 5 (Intra-day), < 10 (Inter-day) | scuticaria.com |
| RP-HPLC-UV | 0.1 - 1.0 (mg/mL) | 0.011 (mg/mL) | 0.035 (mg/mL) | Not Reported | Not Reported | nih.gov |
| LC-MS/MS | 0.003 - 1.0 | Not Reported | 0.003 | 94.4 - 105.3 | < 13 (Intra- and Inter-day) | hmdb.ca |
| LC-MS/MS | 0.004 - 2.0 | Not Reported | 0.004 | -11.0 to 8.9 (as bias) | < 16.9 (Intra- and Inter-day) |
V. Chemical Synthesis and Semisynthesis of Spirosol 5 En 3 Ol and Its Analogs
Total Synthesis Approaches to the Spirosolane (B1244043) Core
The de novo total synthesis of the spirosolane core is a complex undertaking due to the high number of stereocenters and the rigid, strained spiro-ketal amine structure. While specific total syntheses of spirosol-5-en-3-ol are not widely reported in the literature, general strategies for constructing complex spiro-containing natural products offer insight into the potential methodologies that could be applied.
Key challenges in synthesizing the spirosolane framework include the stereocontrolled construction of the multiple chiral centers and the formation of the characteristic spirocyclic E and F rings. Synthetic strategies developed for other complex spiro-alkaloids, such as spirotryprostatin B or those with a spiro[bicyclo[3.2.2]nonane] system, often rely on powerful chemical reactions to assemble the core structure. nih.govnih.gov These can include intramolecular oxidative coupling reactions, ring-expansion reactions of spiro-cyclopropanes, or highly stereoselective aldol (B89426) reactions to form key heterocyclic rings. nih.govnih.govrsc.org For instance, the synthesis of certain spiro-oxindole alkaloids has been achieved using a silver-catalyzed stereoselective aldol reaction to set a critical spirocyclic stereocenter. rsc.org Such advanced synthetic methods would be essential to tackle the formidable challenge of a total synthesis of this compound. However, due to the accessibility of natural precursors, research has predominantly focused on more efficient semisynthetic routes.
Semisynthetic Modifications from Natural Precursors
Semisynthesis from readily available natural products is the most practical and widely employed approach for producing this compound and its analogs. The primary starting materials are steroidal saponins, like diosgenin, and other spirosolane alkaloids, such as solasodine (B1681914) and tomatidine (B1681339), which are isolated from various plant species of the Solanum and Liliaceae families. d-nb.infoiomcworld.com
| Starting Material | Target Compound/Intermediate | Key Transformation | Reference |
| Diosgenin Acetate (B1210297) | Solasodine | Three-step synthesis | iomcworld.com |
| Solanidine | Tomatidenol (B1253344) | Conversion via Von Braun reaction and Hofmann reaction | researchgate.net |
| (22S,25S)-spirosol-5-en-3β-ol | (22S,25S)-spirosol-5-en-3β-ol derivatives | Glycosylation | nih.gov |
Derivatization for Structure-Activity Relationship Studies
The chemical modification of the this compound scaffold is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural features of the molecule influence its biological activity, which can guide the development of analogs with improved potency or selectivity. Derivatization typically involves reactions at the C-3 hydroxyl group, the nitrogen atom in the F-ring, or other positions on the steroidal backbone.
For example, glycosylation at the C-3 hydroxyl group is a key modification, as the sugar moiety significantly impacts the biological properties of steroidal alkaloids. researchgate.net The enzyme Dioxygenase for Potato Solanidane (B3343774) synthesis (DPS) shows a much higher affinity for glycosylated spirosolanes like α-solamarine compared to the aglycone (22S,25S)-spirosol-5-en-3β-ol, highlighting the importance of the glycone for enzymatic recognition. nih.gov Other modifications include acetylation, such as the synthesis of (3β,22α,25R)-spirosol-5-en-3-ol, 28-acetyl-, acetate, which can alter the molecule's lipophilicity and subsequent biological activity. researchgate.net The synthesis of numerous analogs allows researchers to probe interactions with biological targets, such as the inhibition of cancer cell growth or antifungal activity. iomcworld.comresearchgate.net
Conversions to Related Steroidal Scaffolds
The spirosolane skeleton serves as a valuable synthetic intermediate for accessing other important classes of steroidal compounds, including solanidanes and pharmaceutically relevant steroid hormones.
A significant bioconversion pathway that has been elucidated in plants like potato is the rearrangement of the spirosolane ring system into the solanidane skeleton. nih.gov This transformation is catalyzed by the 2-oxoglutarate-dependent dioxygenase known as DPS (Dioxygenase for Potato Solanidane synthesis). nih.govresearchgate.net The enzyme acts on spirosolane glycoalkaloids, such as α-solamarine (a glycoside of tomatidenol), hydroxylating the C-16 position which triggers a ring rearrangement to form the characteristic indolizidine (solanidane) structure. nih.govnih.gov
From a chemical synthesis perspective, spirosolanes are important precursors for industrial steroid production. For instance, tomatidenol, an isomer of this compound, can be synthesized from solanidine. researchgate.net This tomatidenol can then be further converted into 16-dehydropregnenolone (B108158) acetate (DPA), a key starting material for the synthesis of various steroid hormones. researchgate.net This multi-step chemical degradation of the spirosolane side chain provides a vital link between abundant plant-derived alkaloids and high-value pharmaceuticals.
| Spirosolane Precursor | Target Scaffold | Transformation Type | Key Reagent/Enzyme | Reference |
| α-Solamarine | Solanidane Glycoalkaloid | Enzymatic Rearrangement | DPS Enzyme | nih.govnih.gov |
| Tomatidenol | 16-Dehydropregnenolone Acetate (DPA) | Chemical Degradation | Various chemical reagents | researchgate.net |
Strategic Design of this compound Derivatives for Research Probes
The development of specialized derivatives of this compound as research probes is an emerging area that facilitates the study of their mechanisms of action and metabolic pathways. These probes are designed with specific features, such as isotopic labels, that allow for their detection and tracking within biological systems.
An example of this approach is the synthesis of isotopically labeled analogs, such as [15ξ,17α-²H₂]solasodine. researchgate.net The incorporation of deuterium (B1214612) provides a "heavy" version of the molecule that can be unambiguously identified by mass spectrometry. Such labeled compounds are invaluable tools for metabolic studies, allowing researchers to trace the fate of the alkaloid in vivo or in vitro, and to differentiate it from endogenous pools of the compound. These probes are essential for elucidating biosynthetic pathways, understanding drug metabolism, and identifying molecular targets.
Vi. Biological Activities and Mechanistic Investigations of Spirosol 5 En 3 Ol
Anticancer and Antiproliferative Mechanisms
Spirosol-5-en-3-ol exhibits a multi-faceted approach to inhibiting cancer cell proliferation and survival. Its mechanisms of action are complex, involving the initiation of apoptosis, regulation of autophagy, and the disruption of key cellular processes required for cancer cell growth and dissemination. thieme-connect.denih.gov
This compound is a potent inducer of apoptosis in various cancer cell lines. capes.gov.br This programmed cell death is triggered through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. scirp.orgphytopharmajournal.com
One of the key mechanisms is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. scirp.orgphytopharmajournal.com Research has shown that solasodine (B1681914) upregulates the expression of pro-apoptotic proteins like Bax and Bak, while simultaneously down-regulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. phytopharmajournal.comnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. scienceopen.comscirp.org
The release of cytochrome c initiates a cascade of enzymatic reactions involving caspases. scienceopen.com Solasodine treatment has been shown to activate key initiator caspases, including caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. scienceopen.comscirp.orgnih.gov The activation of these caspases leads to the cleavage of essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), ultimately resulting in the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. thieme-connect.denih.gov
Studies on its glycosylated forms, such as solamargine (B1681910) (SM), have shown that they can up-regulate the expression of external death receptors like tumor necrosis factor receptor 1 (TNFR-1) and Fas receptor, further amplifying the apoptotic signal. scirp.orgscirp.org
Key Apoptotic Events Induced by this compound:
| Cancer Cell Line | Key Apoptotic Event | Research Finding | Citation |
|---|---|---|---|
| Colorectal Cancer (CRC) Cells | Increased Bax/Bcl-2 ratio | Solasodine treatment resulted in a dose-dependent increase in the mRNA and protein levels of Bax, and a decrease in Bcl-2. | nih.govnih.gov |
| Pancreatic Cancer (SW1990 and PANC1) | Caspase activation | Significantly enhanced expression of cleaved caspase-3 and cleaved caspase-9. | scienceopen.com |
| Breast Cancer (MCF-7) | PARP cleavage | Elevated expression of cleaved PARP was observed following treatment. | phytopharmajournal.com |
| Ovarian Cancer (HEY) | Reduced mitochondrial membrane potential | Treatment led to a reduction in the mitochondrial membrane potential, indicating mitochondrial pathway involvement. | thieme-connect.denih.gov |
| Human Hepatoma (Hep3B) | Upregulation of death receptors | The glycoside solamargine up-regulated TNFR-I and TNFR-II. | scirp.org |
A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. This compound has demonstrated significant anti-metastatic potential by targeting key molecules involved in these processes, including microRNAs (miRNAs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net
MMPs are a family of enzymes that degrade the extracellular matrix, a key step in cell invasion. Solasodine has been shown to downregulate the expression and activity of several MMPs, including MMP-2 and MMP-9, in various cancer cell lines such as lung, colorectal, and ovarian cancer. thieme-connect.denih.govnih.gov Concurrently, it can increase the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2, and the reversion-inducing cysteine-rich protein with kazal motifs (RECK), which are natural inhibitors of MMPs. nih.govcnu.edu.tw
Furthermore, solasodine can modulate the expression of oncogenic miRNAs. A notable example is the downregulation of microRNA-21 (miR-21), which is known to be overexpressed in many cancers and promotes metastasis. nih.govresearchgate.net By downregulating miR-21, solasodine can lead to the upregulation of miR-21's target genes, such as RECK, thereby contributing to the inhibition of cell invasion. nih.govresearchgate.net In colorectal cancer cells, solasodine has also been observed to increase the expression of E-cadherin, an adhesion molecule whose loss is a hallmark of epithelial-mesenchymal transition (EMT), a key process in metastasis. nih.gov
Impact of this compound on Metastasis-Related Molecules:
| Cancer Cell Line | Molecular Target | Effect of this compound | Citation |
|---|---|---|---|
| Human Lung Cancer (A549) | MMP-2, MMP-9 | Reduced mRNA levels and enzymatic activity. | nih.govcnu.edu.tw |
| Human Colorectal Cancer (CRC) | MMP-2, MMP-9, MMP-14 | Decreased expression at both transcriptional and translational levels. | nih.gov |
| Ovarian Cancer (HEY) | MMPs | Suppressed expression and activities. | thieme-connect.denih.gov |
| Human Lung Cancer (A549) | miR-21 | Downregulated expression. | nih.govresearchgate.net |
| Human Lung Cancer (A549) | RECK, TIMP-1, TIMP-2 | Increased expression. | nih.govcnu.edu.tw |
| Human Colorectal Cancer (CRC) | E-cadherin | Increased expression. | nih.gov |
The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates cell proliferation, survival, and growth, and its aberrant activation is a common feature of many cancers. cusabio.com this compound has been shown to effectively inhibit this pathway in several cancer models. capes.gov.brnih.gov
In human lung cancer cells, solasodine suppresses the phosphorylation of both PI3K and Akt. nih.gov Similarly, in colorectal cancer cells, it leads to a prominent downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt). nih.gov By inhibiting the activation of Akt, solasodine can disrupt the downstream signaling that promotes cancer cell survival and proliferation. For instance, in colorectal cancer, the inhibition of the Akt/GSK-3β/β-catenin axis by solasodine has been demonstrated. capes.gov.brnih.govnih.gov Pre-treatment of cells with an Akt activator was shown to partially abrogate the apoptosis induced by solasodine, confirming the pathway's role in its mechanism of action. nih.govnih.gov
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases. nih.govresearchgate.net Flow cytometry analyses have consistently shown that treatment with solasodine and its glycoside derivatives leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest prevents the cells from proceeding through mitosis and subsequent cell division.
In colorectal cancer cells, solasodine treatment resulted in a dose-dependent increase in the percentage of cells in the G2/M phase. nih.gov This effect has also been observed in breast cancer (MCF-7) cells and in multidrug-resistant cancer cells, where a combination treatment with doxorubicin (B1662922) and solasodine increased G2/M phase arrest. phytopharmajournal.comnih.gov The arrest at the G2/M checkpoint is often associated with the modulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases. phytopharmajournal.com
While the aglycone this compound can penetrate cancer cells, its glycosylated derivatives, such as solamargine and solasonine (B1682107), exhibit a more targeted interaction with cancer cells through specific receptors on the cell surface. scirp.orgcabidigitallibrary.org These receptors, identified as rhamnose-binding protein (RBP) receptors, are more abundant on cancer cells compared to normal cells. scirp.org
The rhamnose sugar moiety of these glycosides selectively binds to the RBP receptors, facilitating their internalization into the cancer cell via receptor-mediated endocytosis. scirp.orgscirp.org This targeted delivery mechanism enhances the concentration of the active compound within the cancer cells, contributing to its selective cytotoxicity. scirp.orgjst.go.jp Unconjugated solasodine or solasodine conjugated with glucose does not bind to these specific receptors, highlighting the critical role of the rhamnose moiety in this targeted anticancer activity. scirp.org
In Vitro and In Vivo (Non-Human) Model Studies
The biological potential of this compound, also known as solasodine, has been explored through various non-human model systems. caymanchem.comnih.gov In vitro studies, which are conducted in a controlled environment outside of a living organism, often utilize cell cultures to elucidate the compound's mechanisms of action at a molecular level. For instance, research has involved the use of cell lines like PC12 and HCT116 to investigate neuroprotective and anti-cancer effects, respectively. caymanchem.com Animal models, such as rodents, are instrumental in understanding the compound's physiological effects in a whole organism. nih.govinsphero.com Studies in mice have demonstrated the ability of solasodine to reduce paw edema induced by inflammatory agents like carrageenan. caymanchem.com These non-human models are crucial for preclinical research, providing foundational data on the bioactivity of this compound. nih.govinsphero.com
Anti-inflammatory Properties and Cellular Responses
This compound exhibits notable anti-inflammatory properties, which have been documented in several studies. caymanchem.comresearchgate.net Its mechanism of action involves the modulation of key inflammatory pathways and cellular responses.
Suppression of Inflammatory Mediators (e.g., Nitric Oxide Production)
A key aspect of the anti-inflammatory effect of this compound and its derivatives is the suppression of inflammatory mediators, such as nitric oxide (NO). nih.govmdpi.com Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. mdpi.com Research has shown that certain structurally related steroidal compounds can significantly reduce NO levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov For example, a structurally unique glycoside of a this compound derivative demonstrated a potent inhibitory effect on NO production in an LPS-induced model, with an IC50 value of 23.42 µM. researchgate.net This indicates a direct interference with the inflammatory cascade at the molecular level.
Modulation of Pro-inflammatory Transcription Factors (e.g., NF-κB, JNK Pathways)
The anti-inflammatory actions of this compound are further attributed to its ability to modulate pro-inflammatory transcription factors, including nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK). The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes. uni-lj.sinih.gov Studies on related compounds like tomatidine (B1681339) have shown that they can inhibit iNOS and COX-2 expression by suppressing the NF-κB and JNK pathways in LPS-stimulated mouse macrophages. nih.gova2bchem.com The JNK pathway, when activated by stressors like reactive oxygen species (ROS), can contribute to apoptosis and inflammation. nih.gov By modulating these pathways, this compound and its analogs can exert significant anti-inflammatory effects.
Investigation in Immune Cell Models
The anti-inflammatory and immunomodulatory effects of this compound have been investigated using various immune cell models. sartorius.com In vitro assays often employ cells like macrophages (e.g., RAW 264.7) and lymphocytes to study the compound's impact on immune responses. nih.govnih.gov For instance, solasodine has been shown to inhibit the proliferation of mouse lymphocytes induced by phytohemagglutinin in a dose-dependent manner, suggesting immunosuppressive activity. nih.gov Furthermore, studies on RAW 264.7 macrophages have been instrumental in demonstrating the inhibition of nitric oxide production, a key inflammatory mediator. researchgate.net These immune cell models provide a platform to dissect the cellular and molecular mechanisms underlying the anti-inflammatory properties of this compound. sartorius.com
Antifungal Activities and Action Mechanisms
In addition to its anti-inflammatory effects, this compound has demonstrated promising antifungal properties against a range of fungal pathogens. mdpi.commdpi.comekb.eg
Inhibition of Fungal Adhesion and Morphological Transition
A critical aspect of the antifungal activity of this compound (solasodine) involves the inhibition of fungal adhesion and morphological transition. ebi.ac.uk The ability of fungi, such as Candida albicans, to adhere to host cells and transition from a yeast to a hyphal form is crucial for its pathogenicity. ebi.ac.uk Studies have shown that solasodine can effectively inhibit both the adhesion and the morphological transition of C. albicans. ebi.ac.uk This suggests that the compound interferes with key virulence factors of the fungus, thereby impeding its ability to cause infection.
Table 1: Investigated Biological Activities of this compound and Related Compounds
| Biological Activity | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Anti-inflammatory | Carrageenan-induced paw edema (mice) | Reduction of paw edema. | caymanchem.com |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Suppression of nitric oxide (NO) production. | nih.govresearchgate.net |
| Anti-inflammatory | LPS-stimulated mouse macrophages | Inhibition of iNOS and COX-2 via NF-κB and JNK pathways (by Tomatidine). | nih.gova2bchem.com |
| Immunomodulatory | Mouse lymphocytes | Inhibition of phytohemagglutinin-induced proliferation. | nih.gov |
Disruption of Biofilm Formation
Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. wikipedia.org The ability of a compound to disrupt or prevent biofilm formation is a key indicator of its potential as an antifungal agent. This compound and its derivatives have demonstrated notable activity in this area.
A glycoside of solasodine, solasodine-3-O-β-D-glucopyranoside (SG), has been shown to inhibit the formation of biofilms by the pathogenic yeast Candida albicans. ebi.ac.ukmdpi.com This compound also interferes with the yeast-to-hyphae transition, a critical morphological change required for biofilm development and maturation in C. albicans. mdpi.com Furthermore, SG exhibited anti-adhesive properties in adhesion models of this fungus at concentrations as low as 8 µg/mL. mdpi.com The disruption of these initial stages is crucial in preventing the establishment of resilient fungal communities. nih.gov
Interaction with Fungal Efflux Pumps
A significant challenge in antifungal therapy is the development of drug resistance, often mediated by the overexpression of efflux pumps that actively transport antifungal agents out of the fungal cell. nih.gov These pumps, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families, can reduce the intracellular concentration of a drug to sub-therapeutic levels. frontiersin.org
Research indicates that this compound (solasodine) interacts with these systems in Candida albicans. Studies have shown that solasodine itself is highly susceptible to being expelled from the fungal cell by these pumps. nih.gov This suggests a direct interaction between the compound and the efflux transporters. Interestingly, some evidence points to its glycosylated forms acting as prodrugs; for instance, the glycoside SG is reportedly hydrolyzed to solasodine at the cytoplasmic membrane of C. albicans. nih.gov This mechanism could potentially overcome efflux-mediated resistance by delivering the active aglycone directly to its site of action. The development of inhibitors for these efflux pumps is a promising strategy to enhance the efficacy of antifungal drugs. nih.gov
Role of Glycosylation in Antifungal Efficacy
Glycosylation, the attachment of sugar moieties to a molecule, is a critical post-translational modification that can profoundly influence the biological activity, stability, and solubility of compounds. mdpi.comnih.gov In the context of this compound, its glycosylated forms (glycoalkaloids) are central to its antifungal properties.
The sugar chain attached to the this compound backbone plays a crucial role in its mechanism of action. As mentioned, certain glycosides may function as prodrugs, with the sugar portion facilitating transport or localization before being cleaved to release the active aglycone, solasodine. nih.gov This is supported by studies on other fungal proteins where glycosylation is essential for their accumulation and biological function. nih.gov The enzymes involved in fungal glycosylation pathways are distinct from those in mammals, making them attractive targets for developing selective antifungal therapies. nih.gov Therefore, the glycosylation of this compound is not merely a structural variation but a key determinant of its antifungal efficacy and mechanism.
Studies in Fungal Pathogen Models (in vitro and in vivo non-human)
The antifungal activity of this compound derivatives has been validated in both laboratory settings and non-human living organisms. These studies provide crucial insights into the compound's potential therapeutic applications.
In vitro studies have established the inhibitory effects of this compound glycosides against various fungal processes. As detailed in the table below, solasodine-3-O-β-D-glucopyranoside (SG) has demonstrated efficacy against Candida albicans by inhibiting key virulence traits.
An important in vivo study utilized the nematode Caenorhabditis elegans as a model host for C. albicans infection. Treatment with SG at a concentration of 8 µg/mL significantly improved the survival of the infected nematodes, highlighting the compound's protective effect in a living organism. mdpi.com
| Compound | Fungal Pathogen | Model | Observed Effect | Concentration | Reference |
|---|---|---|---|---|---|
| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vitro | Anti-adhesive properties | 8 µg/mL | mdpi.com |
| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vitro | Inhibition of yeast-to-hyphae transition | 8 µg/mL | mdpi.com |
| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vitro | Inhibition of biofilm formation | 8 µg/mL | mdpi.com |
| Solasodine-3-O-β-D-glucopyranoside (SG) | Candida albicans | In vivo (C. elegans) | Improved host survival after infection | 8 µg/mL | mdpi.com |
Antiparasitic Effects
Beyond its antifungal properties, this compound and its associated glycoalkaloids have been investigated for their activity against various parasites, particularly protozoa that cause significant human diseases.
Activity against Protozoan Parasites
The glycoalkaloids derived from this compound, namely solamargine and solasonine, have demonstrated activity against protozoan parasites. In vitro studies have reported the leishmanicidal activity of both solamargine and solasonine against the promastigote forms of Leishmania amazonensis, the causative agent of leishmaniasis. mdpi.comnih.gov The search for new antiparasitic agents is critical, as current treatments for diseases like Chagas disease, caused by Trypanosoma cruzi, have significant limitations. nih.gov The unique lipid metabolism of protozoan parasites presents a potential target for novel drug development. scielo.br
Synergistic Effects with Related Glycoalkaloids
A noteworthy aspect of the bioactivity of these compounds is their potential for synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects.
Reports have suggested that solamargine and solasonine exhibit a synergistic effect when used in combination against the protozoan parasite Giardia lamblia. mdpi.com This synergy highlights the potential for combination therapies using these naturally occurring glycoalkaloids. Furthermore, studies on related steroidal alkaloids have reinforced the value of this approach. For instance, Tomatidine, an analogue of this compound, showed a powerful synergistic effect when combined with the antifungal drug Posaconazole against Trypanosoma cruzi, both in vitro and in an in vivo mouse model. mdpi.com
| Compound(s) | Target Parasite | Effect Type | Model | Key Finding | Reference |
|---|---|---|---|---|---|
| Solamargine + Solasonine | Giardia lamblia | Synergistic | In vitro | Enhanced antiparasitic effect when used in conjunction. | mdpi.com |
| Tomatidine (TO) + Posaconazole (Posa) | Trypanosoma cruzi | Synergistic | In vitro | Strongest effect observed at a 3:1 ratio (TO:Posa) with a FIC index of 0.1. | mdpi.com |
| Tomatidine (TO) + Posaconazole (Posa) | Trypanosoma cruzi | Synergistic | In vivo (mouse model) | Co-administration (3:1 ratio, 5 mg/kg) led to an 80% reduction in parasitemia and a 60% increase in survival. | mdpi.com |
Neurobiological and Central Nervous System Research
This compound has demonstrated a range of activities within the central nervous system, from promoting the birth of new neurons to exhibiting protective effects against seizures.
Research has provided evidence that this compound can stimulate neurogenesis both in laboratory cell cultures and in living organisms. ebi.ac.uk In vitro studies using mouse embryonic teratocarcinoma P19 cells, a common model for studying neuronal differentiation, showed that exposure to this compound prompted these cells to differentiate into cholinergic neurons. ebi.ac.uk This transformation was confirmed by the expression of specific neuronal markers such as βIII-tubulin, synaptophysin, and microtubule-associated protein 2 (MAP2). medchemexpress.commedchemexpress.com
In vivo experiments have substantiated these findings. ebi.ac.uk When this compound was administered into the cerebral ventricles of rats, there was a notable increase in the uptake of bromodeoxyuridine (BrdU), a marker for cell proliferation, by cells in the ependymal and subventricular zones. medchemexpress.com These newly generated cells were observed to co-localize with doublecortin, a protein expressed by migrating neuroblasts, suggesting active neurogenesis. medchemexpress.commedchemexpress.com The molecular mechanisms potentially underlying this effect include the activation of the GAP-43/HuD pathway, which is involved in neuronal development and plasticity, and a significant increase in the expression of the translocator protein (TSPO), which may play a role in neurosteroid production. biocrick.com These findings collectively suggest that this compound holds the potential to stimulate endogenous neural progenitor cells to generate new neurons. ebi.ac.uk
The anticonvulsant properties of this compound have been evaluated in several rodent models of seizures. The compound has shown dose-dependent efficacy against convulsions induced by maximal electroshock (MES) and the GABAA receptor antagonist, picrotoxin (B1677862) (PCT). biocrick.comrjptonline.org In these models, administration of this compound significantly reduced the duration or delayed the latency of the hind limb tonic extensor (HLTE) phase, a key indicator of anticonvulsant activity. medchemexpress.combiocrick.comrjptonline.org
Conversely, this compound was found to be ineffective in preventing seizures induced by pentylenetetrazole (PTZ), a compound that acts as a non-competitive antagonist of the GABAA receptor. biocrick.comrjptonline.org This differential activity suggests that the anticonvulsant mechanism of this compound is likely not mediated through a direct enhancement of GABAergic inhibition but may involve other pathways, such as the modulation of voltage-gated sodium channels, which are the primary target of the MES test. researchgate.net
| Experimental Model | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Rats/Mice | Dose-dependent reduction in duration of Hind Limb Tonic Extensor (HLTE) phase. | biocrick.comrjptonline.org |
| Picrotoxin (PCT)-induced convulsions | Mice | Significant delay in latency of HLTE phase. | medchemexpress.comrjptonline.org |
| Pentylenetetrazole (PTZ)-induced seizures | Mice | No significant reduction in convulsions. | biocrick.comrjptonline.org |
Beyond neurogenesis and anticonvulsant effects, this compound exhibits other modulatory activities on the central nervous system, notably CNS depressant and cognitive-enhancing effects. In rodent studies, the compound was shown to significantly potentiate sleep induced by thiopental (B1682321) in a dose-dependent manner, indicating a general CNS depressant activity. biocrick.comrjptonline.org
Furthermore, research points to a potential role in memory improvement. In a study involving aged mice, administration of this compound led to a significant decrease in the activity of acetylcholinesterase (AChE) in the brain. sphinxsai.com By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound may facilitate cholinergic transmission, a key process for learning and memory that is often impaired in age-related cognitive decline and dementia. sphinxsai.com Analogues of solasodine have also been synthesized and shown to inhibit both acetylcholinesterase and butyrylcholinesterase. researchgate.net
Anticonvulsant Activities in Animal Models
Antioxidant Mechanisms
This compound has demonstrated significant antioxidant properties, primarily through the modulation of endogenous antioxidant systems and the reduction of oxidative stress markers. Studies investigating its neuroprotective potential in a rat model of cerebral ischemia/reperfusion injury have provided clear mechanistic insights. ebi.ac.ukijpsr.com
In these studies, pre-treatment with this compound markedly counteracted the oxidative damage induced by the ischemic event. biocrick.comijpsr.com Specifically, it led to a significant decrease in the levels of lipid peroxidation (LPO), a key indicator of oxidative damage to cell membranes, and reduced the concentration of nitric oxide (NO), which can be pro-oxidant at high levels. biocrick.comrjptonline.org Concurrently, the compound bolstered the brain's natural antioxidant defenses by significantly increasing the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and elevating the levels of the non-enzymatic antioxidant glutathione (B108866) (GSH) and total thiols. biocrick.comijpsr.com This dual action of mitigating oxidative damage and enhancing antioxidant capacity underscores the potent antioxidant mechanism of this compound. ebi.ac.uk
| Biochemical Marker | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Lipid Peroxidation (LPO) | Significantly decreased | Reduction of oxidative damage to lipids. | biocrick.comrjptonline.org |
| Nitric Oxide (NO) | Significantly decreased | Reduction of nitrosative stress. | biocrick.comrjptonline.org |
| Superoxide Dismutase (SOD) | Significantly increased | Enhancement of endogenous antioxidant enzyme activity. | biocrick.comijpsr.com |
| Catalase (CAT) | Significantly increased | Enhancement of endogenous antioxidant enzyme activity. | biocrick.comijpsr.com |
| Glutathione (GSH) | Significantly increased | Replenishment of non-enzymatic antioxidant pool. | biocrick.comijpsr.com |
Immunomodulatory Properties
The immunomodulatory activity of this compound is most prominently characterized by its anti-inflammatory effects, which have been observed in various animal models of inflammation. rjptonline.orgnih.gov In studies of acute inflammation, the compound dose-dependently inhibited paw edema induced by carrageenan and arachidonic acid in rats. nih.govresearchgate.net It also demonstrated efficacy in a topical inflammation model, significantly reducing ear inflammation induced by tetradecanoyl-phorbol 13-acetate. nih.govtandfonline.com
Mechanistically, these anti-inflammatory actions are attributed, at least in part, to the inhibition of key enzymes in the inflammatory cascade. Research suggests that this compound can inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.nettandfonline.com This dual inhibition is supported by its ability to suppress the volume of inflammatory exudates and reduce the migration of leukocytes, particularly neutrophils, to the site of inflammation. nih.gov More recent research in a mouse model of asthma has further elucidated its immunomodulatory mechanism, linking its action to the inhibition of the Th2 immune response and airway remodeling through the Runx3/NLRP3 pathway. researchgate.net
Other Investigated Biological Activities (Mechanistic Focus)
Beyond its effects on the nervous and immune systems, this compound has been extensively investigated for its anticancer properties. rjptonline.org Research has revealed a multi-faceted mechanism of action against various cancer cell lines. A primary mechanism is the induction of apoptosis, or programmed cell death. phytopharmajournal.com This is achieved by triggering both the intrinsic and extrinsic apoptotic pathways. phytopharmajournal.com
Mechanistic studies show that this compound can upregulate the expression of the tumor suppressor protein p53 and its downstream target p21. phytopharmajournal.com It also modulates the balance of the Bcl-2 family of proteins, decreasing the levels of anti-apoptotic members like Bcl-2 and Bcl-xL while increasing the levels of pro-apoptotic members such as Bax and Bak. phytopharmajournal.com This shift in balance leads to mitochondrial dysfunction and the activation of caspases, including caspase-7, -8, and -9, which are the executioners of apoptosis. phytopharmajournal.com Furthermore, this compound has been shown to arrest the cell cycle in either the G1 or G2/M phase, thereby preventing cancer cell proliferation. phytopharmajournal.com It also exhibits anti-metastatic potential by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and migration. ebi.ac.uknih.gov
Vii. Structure Activity Relationship Sar Studies of Spirosol 5 En 3 Ol and Its Analogs
Influence of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms within the spirosolane (B1244043) skeleton is a critical determinant of biological activity. The spirosolane framework contains several chiral centers, leading to the existence of various stereoisomers. The orientation of substituents at key positions, particularly at C-22 and C-25, significantly impacts the molecule's interaction with biological targets.
Spirosolane alkaloids are broadly classified into two main stereoisomeric subgroups: the 22αN-spirosolanes, such as solasodine (B1681914), and the 22βN-spirosolanes, like tomatidine (B1681339). mdpi.comencyclopedia.pub These isomers, while structurally very similar, often exhibit distinct biological profiles. For instance, studies comparing the antiviral activity of solasodine and tomatidine against Chikungunya virus (CHIKV) revealed that while both compounds were effective, tomatidine showed more potent inhibition. nih.govresearchgate.net In contrast, when evaluated for antibacterial activity against Staphylococcus aureus, solasodine (with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL) was found to be more active than dihydrosolacongestidine, another stereoisomer. tandfonline.comtandfonline.com
Furthermore, investigations into their anticancer mechanisms have shown that solasodine exhibits DNA-damaging activity, whereas tomatidine acts via inhibition of DNA topoisomerase II. tandfonline.comtandfonline.comresearchgate.net The antifungal properties also differ; tomatidine has been shown to target the ergosterol (B1671047) biosynthesis pathway, while solasodine's activity against certain fungal strains was found to be less potent. nih.govjst.go.jp These differences underscore the profound influence of the stereochemical configuration of the F-ring on the pharmacological effects of spirosolane alkaloids.
| Compound | Stereochemistry | Biological Activity | Finding | Citation |
|---|---|---|---|---|
| Spirosol-5-en-3-ol (Solasodine) | 22αN, 25R | Antiviral (CHIKV) | Less potent than Tomatidine; reduced virus production by 82.5%. | nih.govresearchgate.net |
| Tomatidine | 22βN, 25S | Antiviral (CHIKV) | More potent than Solasodine; reduced virus production by 92.5%. | nih.govresearchgate.net |
| This compound (Solasodine) | 22αN, 25R | Antibacterial (S. aureus) | More active with an MIC of 62.5 µg/mL. | tandfonline.comtandfonline.com |
| Dihydrosolacongestidine | Stereoisomer of Solasodine | Antibacterial (S. aureus) | Less active with an MIC of 125 µg/mL. | tandfonline.comtandfonline.com |
| This compound (Solasodine) | 22αN, 25R | Antifungal (C. albicans) | Inactive against wild-type strain. | nih.gov |
| Tomatidine | 22βN, 25S | Antifungal (C. albicans) | Active, inhibits ergosterol biosynthesis. | nih.gov |
Impact of Sugar Moieties and Glycosylation Patterns on Efficacy
This compound often occurs in nature as a glycoalkaloid, where one or more sugar units are attached to the hydroxyl group at the C-3 position. These sugar attachments, or glycosylation, play a pivotal role in the molecule's efficacy and biological activity. The aglycone (the non-sugar part), solasodine itself, is frequently much less active than its glycosidic counterparts. mdpi.comiomcworld.comfrontiersin.org
The type, number, and linkage of the sugar moieties are critical. For example, the glycoalkaloids solamargine (B1681910) and solasonine (B1682107) are both triglycosides of solasodine but differ in their sugar composition. Solamargine contains a rhamnose-glucose-rhamnose chain, while solasonine has a galactose-glucose-rhamnose chain. Studies have consistently shown that solamargine exhibits greater cytotoxic activity against various cancer cell lines compared to solasonine. researchgate.net The presence of rhamnose, in particular, appears to be a key factor for enhanced anticancer activity, possibly by facilitating binding to specific receptors on cancer cell membranes. ddtjournal.comresearchgate.net
In antiparasitic assays against Leishmania amazonensis, both solamargine and solasonine were significantly more potent than the aglycone solasodine. mdpi.com An equimolar mixture of the two glycoalkaloids even demonstrated a synergistic effect. mdpi.com Similarly, in molluscicidal studies, solamargine and solasonine were toxic to snails, while their aglycone, solasodine, was inactive, further highlighting that the glycosidic portion is essential for this specific biological activity. nih.govscielo.br
| Compound | Sugar Moiety | Biological Activity | IC50 / LC50 | Citation |
|---|---|---|---|---|
| This compound (Solasodine) | None (Aglycone) | Antiparasitic (L. amazonensis) | 219 µM | mdpi.com |
| Solamargine | L-rhamnose, D-glucose, L-rhamnose | Antiparasitic (L. amazonensis) | 6.2 µM | mdpi.com |
| Solasonine | D-galactose, D-glucose, L-rhamnose | Antiparasitic (L. amazonensis) | 7.8 µM | mdpi.com |
| This compound (Solasodine) | None (Aglycone) | Molluscicidal (B. alexandrina) | 45.5 ppm | mdpi.com |
| Solamargine | L-rhamnose, D-glucose, L-rhamnose | Molluscicidal (B. alexandrina) | ~10 ppm | mdpi.com |
| Solasonine | D-galactose, D-glucose, L-rhamnose | Molluscicidal (B. alexandrina) | ~10 ppm | mdpi.com |
| Solamargine | L-rhamnose, D-glucose, L-rhamnose | Anticancer (MCF-7) | 13.55 µmol/L | researchgate.net |
| Solasonine | D-galactose, D-glucose, L-rhamnose | Anticancer (MCF-7) | 14.57 µmol/L | researchgate.net |
Role of Specific Functional Groups and Structural Features
Beyond stereochemistry and glycosylation, the presence and nature of specific functional groups on the steroidal backbone of this compound are crucial for its biological activity. Modifications to these groups can lead to significant changes in potency and selectivity.
The hydroxyl group at the C-3 position is a primary site for glycosylation, but its modification in the aglycone itself also influences activity. Studies on synthetic derivatives have shown that the nature of the substituent at C-3 can modulate antiproliferative effects. For example, while some ester and ether derivatives at C-3 did not enhance activity, specific benzoyl derivatives showed varied effects, suggesting that this position is sensitive to structural changes. frontiersin.orgnih.gov The presence or absence of the C-3 hydroxyl group can impact cytotoxicity. nih.gov
Analysis of Synthetic and Semisynthetic Derivatives
The promising biological activities of this compound and its natural glycosides have spurred the development of numerous synthetic and semisynthetic derivatives to enhance potency, improve selectivity, and explore novel therapeutic applications. These efforts have led to the discovery of analogs with a wide range of activities, from anticancer to neuroprotective effects.
One area of focus has been the modification of the sugar moieties attached to the C-3 hydroxyl group. A series of solasodine glycosides were synthesized using a transglycosylation strategy. ddtjournal.comresearchgate.netnih.govjst.go.jp The results showed that derivatives containing rhamnose, 2-hydroxyethoxymethyl, or 1,3-dihydroxypropan-2-yloxy-methyl groups exhibited strong anticancer activity against various human cancer cell lines, inducing apoptosis and arresting the cell cycle at the G2/M phase. ddtjournal.comnih.govjst.go.jp
Another approach involves modifying the steroidal skeleton itself. A series of novel solasodine derivatives were synthesized and evaluated for their antiproliferative effects against the PC-3 prostate cancer cell line. frontiersin.orgnih.govresearchgate.net Structural modifications at the C-3 position and the F-ring led to compounds with significantly improved cytotoxicity compared to the parent solasodine. For example, a derivative with a specific substituent at C-3 showed potent inhibitory effects, while other analogs with different C-3 modifications were less active. frontiersin.orgnih.gov
Furthermore, the synthesis of solasodine analogs with an expanded, seven-membered F-ring has yielded compounds with potent cholinesterase inhibitory activity, a key target in the management of Alzheimer's disease. researchgate.net These derivatives were found to be non-competitive inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and also exhibited neuroprotective potential. researchgate.net
| Derivative Type | Modification | Biological Activity | Key Finding (IC50) | Citation |
|---|---|---|---|---|
| Glycoside Analog | Rhamnose at C-3 | Anticancer (PC3 cells) | IC50 = 7.2 µM | ddtjournal.com |
| Glycoside Analog | 1,3-dihydroxypropan-2-yloxy-methyl at C-3 | Anticancer (PC3 cells) | IC50 = 8.5 µM | ddtjournal.com |
| F-Ring Modified Analog | Seven-membered F-ring | Acetylcholinesterase Inhibition | IC50 = 8.51 µM | researchgate.net |
| F-Ring Modified Analog | Seven-membered F-ring | Butyrylcholinesterase Inhibition | IC50 = 7.05 µM | researchgate.net |
| C-3 Modified Analog | Esterification/Etherization | Antiproliferative (PC-3 cells) | Some derivatives showed improved activity (e.g., IC50 = 3.91 µmol/L for one analog). | researchgate.net |
Viii. Computational and Systems Biology Approaches in Spirosol 5 En 3 Ol Research
Network Pharmacology and Integrated Systems Biology Analyses
Network pharmacology is an emerging discipline that investigates the complex interactions between drug components and biological networks. nih.govmdpi.com This approach moves beyond the traditional "one-drug, one-target" paradigm to a more holistic "network-target, multiple-component" model, which is particularly suited for studying compounds from natural sources. nih.gov
In the context of spirosol-5-en-3-ol, network pharmacology has been employed to explore the multi-targeted mechanisms of plant extracts containing this compound against conditions like hepatocellular carcinoma (HCC). nih.govnih.gov A study on the constituents of Solanum surattense, which includes this compound, utilized network pharmacology to construct "constituent–target–pathway" networks. nih.gov This analysis helps to screen for putative active ingredients and predict their potential targets and the biological pathways they influence. nih.govmdpi.com By integrating bioinformatics and systems biology, this method provides a comprehensive view of how compounds like this compound may exert their pharmacological effects through interactions with a complex network of genes and proteins. nih.govresearchgate.net
Molecular Docking Studies for Target Identification and Ligand Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jabonline.in It is widely used to predict the binding affinity and interaction between a ligand, such as this compound, and a target protein. jabonline.innih.gov
In research concerning the bioactive compounds of Solanum surattense, including this compound, molecular docking was used to validate the interactions between these constituents and potential gene targets in hepatocellular carcinoma (HCC). nih.govnih.gov After identifying key targets through network pharmacology, docking simulations were performed to assess the binding energy and interaction modes. nih.gov The active ingredients from the plant showed high binding energy with the potential targets, suggesting a strong and stable interaction. nih.gov This validation step is crucial for confirming the targets identified by network analysis and for understanding the structural basis of the ligand's activity. nih.govjabonline.in
Key hub genes identified through network analysis and selected for molecular docking in the study of S. surattense against HCC are listed below.
| Target Protein | Gene Name | Role in Disease Pathogenesis |
| AKT Serine/Threonine Kinase 1 | AKT1 | Involved in cell survival and proliferation pathways. nih.govresearchgate.net |
| Estrogen Receptor | ESR1 | A nuclear hormone receptor implicated in tumor growth. nih.govresearchgate.net |
| Epidermal Growth Factor Receptor | EGFR | Plays a role in cell proliferation and signaling. nih.govresearchgate.net |
| Tumor Necrosis Factor | TNF | A cytokine involved in inflammation and cell death. nih.govresearchgate.net |
| Hypoxia-Inducible Factor 1-alpha | HIF1A | A transcription factor that responds to low oxygen levels. nih.govresearchgate.net |
| Harvey Rat Sarcoma Virus Oncogene | HRAS | A proto-oncogene involved in regulating cell division. nih.govresearchgate.net |
| Mammalian Target of Rapamycin | mTOR | A key kinase in regulating cell growth, proliferation, and survival. nih.govresearchgate.net |
| B-cell lymphoma-extra large | BCL2L1 | A regulator of apoptosis (programmed cell death). nih.govresearchgate.net |
This table is based on data from a network pharmacology study on the constituents of Solanum surattense for hepatocellular carcinoma. nih.govresearchgate.net
Gene Ontology (GO) Enrichment Analysis
Gene Ontology (GO) enrichment analysis is a bioinformatic method used to characterize the functions of a set of genes or proteins. It classifies them into three main domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). frontiersin.org This analysis helps to reveal the significant biological themes associated with a list of potential target genes.
For the targets of Solanum surattense constituents, including this compound, GO enrichment analysis was performed to discover their potential biological functions. nih.gov The analysis revealed that the key targets were significantly associated with several molecular functions and biological processes. nih.gov This suggests that the therapeutic effects of these compounds may be mediated through the modulation of these specific activities within the cell. nih.gov
Table of Enriched GO Terms for Targets of S. surattense Constituents
| GO Domain | Enriched Term |
|---|---|
| Molecular Function | Oxidoreductase activity nih.gov |
| Molecular Function | Nuclear receptor activity nih.gov |
The terms listed are based on the functional enrichment analysis of potential targets of S. surattense constituents in research on hepatocellular carcinoma. nih.gov
KEGG Pathway Analysis
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of the biological system, from the molecular-level information, especially large-scale molecular datasets generated by genome sequencing and other high-throughput experimental technologies. genome.jp KEGG pathway analysis is used to identify the significant pathways in which a set of target genes are involved. frontiersin.org
In Silico Prediction of Biological Targets and Mechanisms
In silico target prediction, also known as target fishing, is a computational strategy used to identify the potential protein targets of a small molecule. mdpi.com This approach is vital in the early stages of drug discovery for understanding a compound's mechanism of action, predicting its polypharmacology (ability to bind to multiple targets), and identifying potential off-target effects. nih.govmdpi.com
The prediction of biological targets for compounds like this compound relies on a variety of computational methods. These can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods use the principle of chemical similarity, where a compound is predicted to interact with targets of structurally similar molecules. plos.org Structure-based methods, such as the molecular docking described previously, use the three-dimensional structure of a protein to screen for potential ligands. nih.gov
The network pharmacology and molecular docking studies conducted on extracts containing this compound are prime examples of an integrated in silico approach. nih.gov By combining chemical information, genomic data, and pharmacological knowledge, these methods can systematically predict drug-target interactions on a large scale. plos.org This computational framework helps to build hypotheses about a compound's biological role, which can then be tested and validated through focused laboratory experiments. nih.gov
Ix. Future Research Directions for Spirosol 5 En 3 Ol
Elucidation of Unexplored Biological Mechanisms
While spirosol-5-en-3-ol and its glycosides, such as solasonine (B1682107) and solamargine (B1681910), have been associated with various biological activities, the precise molecular mechanisms underlying these effects are often not fully understood. lookchem.commdpi.com Future investigations should focus on moving beyond preliminary observations to detailed mechanistic studies. For instance, while anti-inflammatory and cytotoxic properties have been reported for related compounds, the specific cellular targets and signaling pathways modulated by this compound itself require thorough investigation. lookchem.comcymitquimica.com Research could explore its interactions with key enzymes, receptors, and transcription factors involved in inflammation, cell proliferation, and other disease processes. Uncovering these mechanisms is crucial for validating its therapeutic potential and identifying new avenues for drug development.
Development of Novel Research Methodologies
Advancements in analytical techniques are paramount for accelerating research on this compound. While methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the quantification of related steroidal glycoalkaloids, there is a continuous need for more sensitive, high-throughput, and comprehensive analytical platforms. frontiersin.orgnih.gov Future methodological developments could include:
Advanced Mass Spectrometry Techniques: Employing techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FTICR-MS) can provide higher resolution and mass accuracy, aiding in the unambiguous identification of this compound and its metabolites in complex biological matrices. mdpi.comunibas.it
Improved Extraction Protocols: Developing more efficient and selective extraction methods will be crucial for isolating this compound from plant sources and biological samples with higher purity and yield. frontiersin.org
Biosensor Development: The creation of specific biosensors for the real-time detection and quantification of this compound could revolutionize its study in living systems.
These advancements will not only improve the accuracy and efficiency of research but also enable the exploration of its metabolic fate and distribution in vivo.
Identification of New Biosynthetic Pathways and Enzymes
The biosynthesis of spirosolane (B1244043) alkaloids is a complex process originating from cholesterol. researchgate.netmdpi.com While several key enzymes and genes in the pathway have been identified, particularly in tomato and potato, the complete enzymatic cascade leading to this compound and its derivatives across different Solanum species is not fully elucidated. nih.govnih.gov Future research should aim to:
Discover Novel Enzymes: Identify and characterize the specific oxidases, transaminases, and glycosyltransferases responsible for the structural modifications leading to this compound. mdpi.comresearcher.life
Elucidate Regulatory Networks: Investigate the transcriptional regulation of the biosynthetic pathway to understand how its production is controlled within the plant. mdpi.com
Explore Pathway Divergence: Comparative studies of the biosynthetic pathways in different Solanum species can reveal the evolutionary mechanisms that lead to the diverse array of steroidal alkaloids. researchgate.netnih.gov
A complete understanding of the biosynthetic pathway could enable the metabolic engineering of plants for enhanced production of this compound or its derivatives.
Advanced Chemical Synthesis Strategies for Enhanced Specificity
While this compound can be isolated from natural sources, chemical synthesis offers the advantage of producing specific analogs and derivatives for structure-activity relationship (SAR) studies. researchgate.netiomcworld.com Current synthetic routes can be lengthy and may lack stereoselectivity. Future research in this area should focus on developing more efficient and highly stereoselective synthetic methods. nih.govmdpi.com This includes the design of novel catalytic systems and the exploration of cascade reactions to construct the complex spirosolane skeleton with high precision. researchgate.net The ability to synthesize a wide range of derivatives will be instrumental in pinpointing the specific structural features responsible for biological activity and in optimizing the compound for potential therapeutic applications.
Expanding the Scope of Comparative Biological Studies
To fully appreciate the biological significance of this compound, it is essential to conduct extensive comparative studies. This involves comparing its activity profile with that of other structurally related steroidal alkaloids, such as solanidine, tomatidine (B1681339), and their respective glycosides. nih.govmedcraveonline.com Such studies can help to establish clear structure-activity relationships, revealing how modifications to the steroidal backbone, the stereochemistry at various centers, and the nature of glycosylation influence biological function. nih.govresearchgate.net For example, comparing the molluscicidal activity of spirosolane aglycones and their glycosides has shown that the sugar moiety is crucial for toxicity. nih.gov Expanding these comparative analyses to a broader range of biological assays will provide a more complete picture of the pharmacological potential of the spirosolane class of compounds.
Integration with Omics Technologies for Comprehensive Understanding
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gaining a holistic understanding of this compound. By combining these system-wide analyses, researchers can:
Connect Genes to Metabolites: Correlate the expression of biosynthetic genes with the accumulation of this compound and other related metabolites. researchgate.net
Identify Protein Targets: Use proteomics to identify the proteins that interact with this compound, shedding light on its mechanism of action.
Map Metabolic Networks: Employ metabolomics to trace the metabolic fate of this compound and identify its downstream metabolites in biological systems. biorxiv.org
This integrated approach will provide a comprehensive view of the biosynthesis, regulation, and biological functions of this compound, moving beyond a single-molecule focus to a systems-level understanding.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the structural identity of Spirosol-5-en-3-ol in plant extracts?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., and NMR) with mass spectrometry (MS). For example, NMR can resolve signals for carbons at positions C13, C14, C15, C17, and C20, as demonstrated in isotopic labeling studies . Cross-validate results against reference standards like phyproof® Reference Substance, which provides certified purity and spectral data .
Q. How should researchers prepare and validate this compound reference standards for analytical workflows?
- Methodology :
Source high-purity this compound (e.g., CAS 126-17-0) from accredited suppliers to ensure consistency .
Use gravimetric analysis to confirm concentration, adhering to protocols for respirable aerosols or similar compounds .
Validate via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection, comparing retention times and spectral profiles to published data .
Q. What are the key steps to distinguish this compound from structurally similar alkaloids in mixed samples?
- Methodology :
Employ thin-layer chromatography (TLC) with iodine vapor staining for preliminary separation.
Utilize gas chromatography-mass spectrometry (GC-MS) to differentiate molecular fragmentation patterns, focusing on the spirosolane backbone (CHNO) .
Cross-reference with databases like the EPA/NIH Mass Spectral Library to resolve ambiguities .
Advanced Research Questions
Q. How can isotopic labeling (e.g., , ) improve the study of this compound’s metabolic pathways in vivo?
- Methodology :
Synthesize deuterated derivatives (e.g., [15ζ,17α-]Solasodine) via hydrogen-deuterium exchange reactions, as described in isotopic synthesis protocols .
Track labeled compounds in biological systems using liquid chromatography-tandem mass spectrometry (LC-MS/MS), focusing on isotopic enrichment ratios.
Apply kinetic modeling to quantify metabolic turnover rates and intermediate formation.
Q. How should researchers address contradictions in reported molecular data (e.g., discrepancies in molecular formula or spectral assignments)?
- Methodology :
Conduct a systematic literature review using databases like Scopus, filtering for peer-reviewed studies on this compound (CHNO) .
Replicate conflicting experiments (e.g., NMR assignments vs. mass spectral data ) under controlled conditions.
Use multivariate statistical analysis to identify outliers or methodological biases in published datasets.
Q. What experimental designs are optimal for studying this compound’s interaction with plant cell membranes?
- Methodology :
Employ fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers.
Design dose-response studies using the PICOT framework:
- P opulation: Plant membrane models (e.g., liposomes).
- I ntervention: Varying this compound concentrations.
- C omparison: Untreated membranes or other steroidal alkaloids.
- O utcome: Membrane permeability changes.
- T ime: Real-time monitoring over 24–72 hours .
Q. How can researchers integrate ecological and biochemical data to assess this compound’s role in plant defense mechanisms?
- Methodology :
Conduct field surveys to correlate this compound levels with herbivore damage in Solanaceae species.
Perform transcriptomic analysis (RNA-seq) to identify genes upregulated in response to this compound exposure.
Use structural equation modeling (SEM) to link biochemical pathways to ecological outcomes, ensuring ethical compliance in data sharing and impact assessments .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
